N-[2-[1-(3,4-dichloro-2-hydroxyphenyl)propylamino]ethyl]methanesulfonamide
Description
N-[2-[1-(3,4-dichloro-2-hydroxyphenyl)propylamino]ethyl]methanesulfonamide is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a hydroxy group, and a methanesulfonamide group.
Properties
IUPAC Name |
N-[2-[1-(3,4-dichloro-2-hydroxyphenyl)propylamino]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2O3S/c1-3-10(15-6-7-16-20(2,18)19)8-4-5-9(13)11(14)12(8)17/h4-5,10,15-17H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKKOAQDXQFEMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=C(C=C1)Cl)Cl)O)NCCNS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-(3,4-dichloro-2-hydroxyphenyl)propylamino]ethyl]methanesulfonamide typically involves multiple steps:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a hydroxyphenyl compound to introduce the dichloro groups.
Amination: The intermediate is then reacted with a propylamine derivative to form the propylamino group.
Sulfonamide formation: Finally, the compound is reacted with methanesulfonyl chloride under basic conditions to introduce the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and advanced purification methods like recrystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
N-[2-[1-(3,4-dichloro-2-hydroxyphenyl)propylamino]ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The dichloro groups can be reduced to form a less chlorinated compound.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-[1-(3,4-dichloro-2-hydroxyphenyl)propylamino]ethyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[2-[1-(3,4-dichloro-2-hydroxyphenyl)propylamino]ethyl]methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
N-[2-[1-(3,4-dichloro-2-hydroxyphenyl)propylamino]ethyl]methanesulfonamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like N-[2-[1-(3,4-dichlorophenyl)propylamino]ethyl]methanesulfonamide and N-[2-[1-(3,4-dichloro-2-hydroxyphenyl)ethylamino]ethyl]methanesulfonamide.
Uniqueness: The presence of both the dichloro and hydroxy groups in the phenyl ring, along with the methanesulfonamide group, gives it unique chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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